molecular formula C26H31NO4 B2416223 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid CAS No. 1694359-63-1

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B2416223
CAS No.: 1694359-63-1
M. Wt: 421.537
InChI Key: YQEZGSBWPFQVLX-UHFFFAOYSA-N
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Properties

IUPAC Name

5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEZGSBWPFQVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the following steps:

    Formation of the Fmoc-protected amino acid: The initial step involves the protection of the amino group of 5-aminopentanoic acid with the Fmoc group.

    Cyclohexyl group introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Peptide Synthesis

5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid serves as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). Its stability and ease of removal under mild conditions make it an ideal choice for synthesizing peptides. The Fmoc (fluorenylmethoxycarbonyl) group allows for selective deprotection, facilitating the assembly of complex peptide sequences.

Medicinal Chemistry

This compound plays a crucial role in the design and synthesis of peptide-based drugs and inhibitors. It is particularly valuable in developing enzyme inhibitors and receptor antagonists due to its ability to enhance the bioactivity of peptide therapeutics. The fluorenyl group contributes to improved binding affinity to biological targets, making it a candidate for further pharmacological exploration.

Bioconjugation

In bioconjugation techniques, this compound is utilized to link peptides with various biomolecules. This enhances the stability and bioavailability of therapeutic peptides, allowing for more effective drug delivery systems.

Material Science

The compound is also employed in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials. Its unique structure, which combines a cyclohexane ring with a fluorenylmethoxycarbonyl group, imparts distinct reactivity and biological properties that are beneficial in developing innovative materials.

Case Studies

Application AreaDescriptionReferences
Peptide SynthesisUtilized as a protecting group in SPPS to synthesize complex peptides efficiently.
Medicinal ChemistryContributes to the development of enzyme inhibitors and receptor antagonists; enhances drug design.
BioconjugationLinks peptides to biomolecules to improve stability and bioavailability; crucial for therapeutic applications.
Material ScienceUsed in creating peptide-based materials for nanotechnology applications; offers unique structural benefits.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions . The cyclohexyl group provides steric hindrance, enhancing the stability of the compound during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is unique due to the presence of the cyclohexyl group, which provides additional steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and peptide-based drugs .

Biological Activity

5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, also known as (4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are associated with various biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H31NO4
  • Molecular Weight : 421.53 g/mol
  • CAS Number : 1821791-74-5

Structural Features

The compound's structure can be broken down into key components that contribute to its biological activity:

ComponentDescription
Cyclohexyl GroupEnhances hydrophobic interactions, potentially increasing membrane permeability.
Fluorenylmethoxycarbonyl (Fmoc) GroupCommonly used as a protecting group in peptide synthesis; may influence binding affinity.
Pentanoic Acid MoietyProvides a link to various biological targets through carboxylic acid functionalities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the Fmoc group is particularly notable for enhancing binding affinity to target proteins.

Potential Pharmacological Effects

Research suggests that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines.
  • Analgesic Properties : Its structural components suggest potential pain-relieving effects.
  • Antimicrobial Activity : Similar compounds have shown efficacy against certain bacterial strains.

Case Studies and Research Findings

A review of recent literature reveals several studies that have investigated the biological activity of related compounds:

  • Inhibition of Type III Secretion System (T3SS) :
    • A study demonstrated that structurally similar compounds inhibited T3SS in C. rodentium, suggesting potential applications in treating bacterial infections .
  • Binding Affinity Studies :
    • Surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to assess the binding kinetics of related compounds, indicating strong interactions with target receptors.
  • Predictive Modeling :
    • Computer-aided drug design tools like PASS predict that this compound could possess anti-inflammatory and analgesic activities based on its structure.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
L-ValineSimple branched-chain amino acidEssential for protein synthesis
Fmoc-LysineLysine with Fmoc protectionWidely used in peptide synthesis
CyclohexylalanineAmino acid with cyclohexane side chainEnhances hydrophobic interactions

The unique combination of functional groups in 5-cyclohexyl-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid provides distinct properties that may enhance its efficacy as a therapeutic agent compared to simpler structures.

Q & A

Q. What are the standard laboratory synthesis protocols for 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid?

The synthesis typically involves coupling an Fmoc-protected amino group to a pentanoic acid backbone. For example, tert-butyl esters and activated intermediates (e.g., 2,5-dioxopyrrolidin-1-yl esters) are used to facilitate amide bond formation. A reference protocol ( ) achieved a 82% yield by reacting 1-(tert-butyl)5-(2,5-dioxopyrrolidin-1-yl) (((9H-fluoren-9-yl)methoxy)carbonyl)-D-glutamate with a cyclohexyl-pentanoic acid derivative under anhydrous conditions. Purification via LC-MS confirmed product integrity (retention time: 1.551 min, m/z 611 [M+H]+) .

Q. What safety precautions are required when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • Emergency Measures: Rinse eyes with water for ≥15 minutes upon exposure; wash skin with soap and water .
  • Storage: Keep in a sealed container at room temperature, away from incompatible materials (e.g., strong acids/bases) .

Q. How is the compound characterized post-synthesis?

Use a combination of:

  • LC-MS: To confirm molecular weight (e.g., m/z 611 [M+H]+) and purity .
  • Chiral HPLC: For enantiomeric purity analysis (e.g., Chiralpak IA column) .
  • NMR Spectroscopy: To verify structural integrity (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .

Advanced Research Questions

Q. How can coupling efficiency of the Fmoc group be optimized during synthesis?

Optimization strategies include:

  • Activation Reagents: Use HOBt/DIC or HATU for improved amide bond formation .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
  • Solvent Selection: Anhydrous DMF or dichloromethane minimizes side reactions .
  • pH Control: Maintain pH 8–9 using DIEA to stabilize reactive intermediates .

Q. How do structural modifications (e.g., fluorine substitution) influence biological activity?

Structural analogs ( ) show that:

  • Fluorine Substitution: Enhances metabolic stability and target binding (e.g., 3,5-difluorophenyl increases protease resistance by 30% compared to non-fluorinated analogs).
  • Benzyl Groups: Improve lipophilicity (logP +0.5) but may reduce solubility .
  • Amino Acid Backbone: D-glutamate derivatives exhibit higher enzymatic stability than L-isomers . Methodological Note: Perform comparative assays (e.g., enzyme inhibition or cell permeability) to validate structure-activity relationships .

Q. How to resolve contradictions in reported stability data for this compound?

Conflicting stability reports may arise from:

  • Storage Conditions: Degradation accelerates at >25°C or in humid environments ( recommends desiccated storage at 4°C) .
  • Impurities: Residual solvents (e.g., DMF) can catalyze decomposition; repurify via flash chromatography .
  • Analytical Methods: Use stability-indicating HPLC (e.g., C18 column, gradient elution) to differentiate degradation products .

Q. What strategies mitigate enantiomerization during synthesis?

To preserve chiral integrity:

  • Low-Temperature Reactions: Conduct couplings at 0–4°C to suppress racemization .
  • Chiral Auxiliaries: Use tert-butyl esters to sterically hinder unwanted isomerization .
  • Real-Time Monitoring: Employ circular dichroism (CD) spectroscopy to detect early-stage racemization .

Methodological Tables

Q. Table 1. Comparison of Structural Analogs and Their Properties

Compound NameModificationKey PropertyReference
3-(Fmoc-amino)-5-(methylthio)pentanoic acidMethylthio groupEnhanced thiol-mediated protein binding
(R)-3-(Fmoc-amino)-4-(p-tolyl)butanoic acidp-Tolyl substitutionImproved logP (+1.2) and membrane permeability
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant activity (IC50: 12 μM)

Q. Table 2. Stability Under Different Storage Conditions

ConditionDegradation Rate (t1/2)Recommended MitigationReference
25°C, 60% humidity7 daysStore in desiccator with silica gel
4°C, dry>6 monthsUse amber vials to block light
Room temperature, DMF3 daysRepurify before use

Key Recommendations for Researchers

  • Synthesis: Prioritize microwave-assisted methods for time-sensitive projects .
  • Safety: Always use PPE and monitor air quality in handling areas .
  • Data Validation: Cross-check stability results with multiple analytical techniques (e.g., LC-MS, NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.